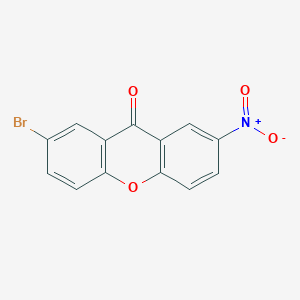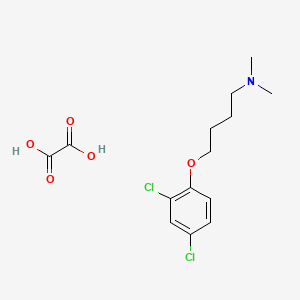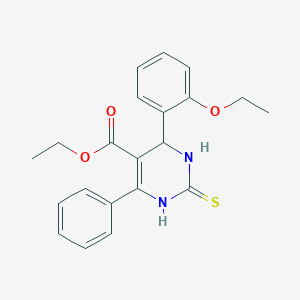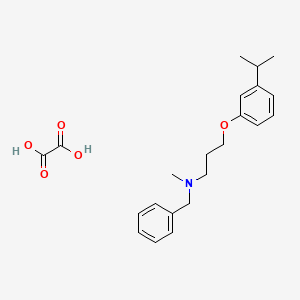![molecular formula C19H29NO6 B4041624 4-[3-(2,6-Dimethylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4041624.png)
4-[3-(2,6-Dimethylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid
描述
4-[3-(2,6-Dimethylphenoxy)propyl]-2,6-dimethylmorpholine; oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a morpholine ring substituted with a 2,6-dimethylphenoxypropyl group and further complexed with oxalic acid.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,6-dimethylphenoxy)propyl]-2,6-dimethylmorpholine typically involves the reaction of 2,6-dimethylphenol with 3-chloropropylamine to form the intermediate 3-(2,6-dimethylphenoxy)propylamine. This intermediate is then reacted with 2,6-dimethylmorpholine under specific conditions to yield the target compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts or specific temperature controls to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
4-[3-(2,6-Dimethylphenoxy)propyl]-2,6-dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy group, using reagents like sodium hydroxide or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
4-[3-(2,6-Dimethylphenoxy)propyl]-2,6-dimethylmorpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 4-[3-(2,6-Dimethylphenoxy)propyl]-2,6-dimethylmorpholine exerts its effects involves its interaction with specific molecular targets. The phenoxypropyl group may interact with enzymes or receptors, altering their activity. The morpholine ring can also participate in hydrogen bonding or other interactions, influencing the compound’s overall bioactivity.
相似化合物的比较
Similar Compounds
- 4-[3-(4-Bromo-2,6-dimethylphenoxy)propyl]-2,6-dimethylmorpholine
- 4-[3-(2,6-Dimethoxyphenoxy)propyl]-2,6-dimethylmorpholine
Uniqueness
Compared to similar compounds, 4-[3-(2,6-Dimethylphenoxy)propyl]-2,6-dimethylmorpholine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
4-[3-(2,6-dimethylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.C2H2O4/c1-13-7-5-8-14(2)17(13)19-10-6-9-18-11-15(3)20-16(4)12-18;3-1(4)2(5)6/h5,7-8,15-16H,6,9-12H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGUQNMPVOBASZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCOC2=C(C=CC=C2C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-[2-(4-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4041548.png)

![4-chlorobenzyl 4-[(2-methyl-4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4041554.png)
![(2,8-Dimethylquinolin-3-yl)-[4-[4-(1-hydroxyethyl)triazol-1-yl]piperidin-1-yl]methanone](/img/structure/B4041574.png)
![1-[3-(2-Chloro-4,6-dimethylphenoxy)propyl]-3,5-dimethylpiperidine;oxalic acid](/img/structure/B4041577.png)
![4-[4-(4-Chloro-2,3-dimethylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4041581.png)
![1-[2-(4-Chloro-2,3-dimethylphenoxy)ethyl]-3-methylpiperidine;oxalic acid](/img/structure/B4041589.png)

![(5-isoquinolinylmethyl)methyl{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B4041600.png)
![N-[3-(4-butan-2-ylphenoxy)propyl]butan-2-amine;oxalic acid](/img/structure/B4041605.png)
![methyl 5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4041626.png)

![N-[2-(2-chloro-5-methylphenoxy)ethyl]butan-2-amine;oxalic acid](/img/structure/B4041635.png)

